molecular formula C10H11ClN2O2S B2718242 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide CAS No. 299954-05-5

2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide

Cat. No.: B2718242
CAS No.: 299954-05-5
M. Wt: 258.72
InChI Key: ALPHKUSWEDXBQI-UHFFFAOYSA-N
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Description

2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide is a synthetic organic compound belonging to the class of thiophenes. Thiophenes are sulfur-containing heterocycles that have garnered significant attention due to their versatile chemical properties and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

  • Cyclization: Starting with a suitable cyclopentadiene derivative, cyclization is achieved using sulfur to form the thiophene ring.

  • Nitration: Nitration of the thiophene ring using nitric acid produces a nitro-thiophene intermediate.

  • Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride.

  • Acetylation: The amino group undergoes acetylation with acetyl chloride to form the acetamido derivative.

  • Chlorination: Chlorination of the acetyl group using thionyl chloride leads to the formation of the chloro-acetylamino compound.

  • Amidation: Finally, the carboxylic acid derivative is introduced through an amidation reaction with an appropriate carboxylic acid precursor.

Industrial Production Methods

Industrial-scale production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure higher yields and purity. Catalysts and automated reaction systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to modify the nitrogen or sulfur atoms within the compound, often using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an aqueous or organic solvent.

  • Reduction: Lithium aluminum hydride in an inert solvent like tetrahydrofuran.

  • Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of amines or sulfides.

  • Substitution: Introduction of halogenated, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits properties that may interfere with specific biological pathways, making it a candidate for drug development and biological assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on certain molecular targets, influencing biochemical pathways involved in diseases, and is investigated for its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals. Its unique structure contributes to the properties of polymers and other materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The chlorinated acetylamino group may bind to active sites or alter the conformation of target proteins, influencing their activity. The thiophene ring may also contribute to the compound's ability to traverse biological membranes or interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylamino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide

  • 2-(2-Chloro-acetylamino)thiophene

  • 2-(2-Bromo-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide

Highlighting Uniqueness

Compared to its analogs, 2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide stands out due to its specific substituents, which impart unique chemical reactivity and biological activity. The presence of the chloro-acetylamino group can influence its binding affinity and selectivity towards molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c11-4-7(14)13-10-8(9(12)15)5-2-1-3-6(5)16-10/h1-4H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPHKUSWEDXBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299954-05-5
Record name 2-(2-chloroacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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